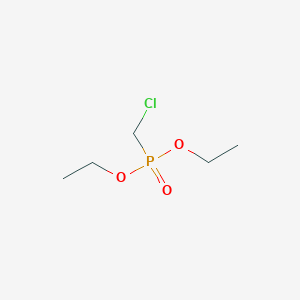
2,4-Dimethoxybenzyl alcohol
説明
2,4-Dimethoxybenzyl alcohol is a colorless to light yellow liquid . It is used as a medical intermediate . It reacts with trifluoroacetic acid to yield calix resorcinarene octamethyl ether, which on demethylation and acetylation yields the derived octa-acetate .
Molecular Structure Analysis
The molecular formula of 2,4-Dimethoxybenzyl alcohol is C9H12O3 . Its molecular weight is 168.19 g/mol . The IUPAC name for this compound is (2,4-dimethoxyphenyl)methanol .Chemical Reactions Analysis
2,4-Dimethoxybenzyl alcohol reacts with trifluoroacetic acid to yield calix resorcinarene octamethyl ether . Upon demethylation and acetylation, it yields the derived octa-acetate .Physical And Chemical Properties Analysis
2,4-Dimethoxybenzyl alcohol is a colorless to light yellow liquid . Its molecular weight is 168.19 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 316.7±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The flash point is 126.8±23.2 °C .科学的研究の応用
Pharmacology
In pharmacology, 2,4-Dimethoxybenzyl alcohol is utilized as a precursor in the synthesis of complex molecules. It serves as a protective group in the development of pharmaceuticals, safeguarding sensitive functional groups during chemical reactions . This compound’s stability under a variety of conditions makes it an invaluable asset in multi-step synthetic processes.
Organic Synthesis
2,4-Dimethoxybenzyl alcohol: plays a crucial role in organic synthesis. It is often used as a protecting group for alcohols and carboxylic acids, which can be selectively deprotected later in the synthetic route . Its ability to withstand various reaction conditions allows for greater flexibility in designing synthetic pathways.
Material Science
In material science, this compound is involved in the synthesis of calix4resorcinarene octamethyl ether, a molecule that forms part of larger supramolecular structures . These structures have potential applications in creating new materials with unique properties, such as selective ion recognition or catalysis.
Analytical Chemistry
2,4-Dimethoxybenzyl alcohol: is used in analytical chemistry as a standard for calibrating instruments and verifying the accuracy of analytical methods. Its well-defined physical and chemical properties make it suitable for use as a reference material in various analytical techniques .
Biochemistry
In biochemistry, 2,4-Dimethoxybenzyl alcohol is employed in the protection of biomolecules during experimental procedures. It helps in the stabilization of sensitive biological compounds and prevents their degradation under experimental conditions, thus enabling accurate biochemical analysis .
Environmental Applications
While specific environmental applications of 2,4-Dimethoxybenzyl alcohol are not widely reported, its derivatives and related compounds are explored for their potential use in environmental remediation and as intermediates in the synthesis of environmentally friendly materials .
Medical Research
This compound is also used in medical research as an intermediate in the synthesis of various therapeutic agents. Its derivatives are being studied for their potential medicinal properties and applications in drug development .
Supramolecular Chemistry
2,4-Dimethoxybenzyl alcohol: contributes to the field of supramolecular chemistry by facilitating the construction of complex molecular assemblies. These assemblies can mimic biological systems and find applications in the development of molecular machines and sensors .
特性
IUPAC Name |
(2,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKOUSCCPHSCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223397 | |
| Record name | 2,4-Dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxybenzyl alcohol | |
CAS RN |
7314-44-5 | |
| Record name | 2,4-Dimethoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7314-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SV9LUD373 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different applications of 2,4-dimethoxybenzyl alcohol in organic synthesis?
A: 2,4-Dimethoxybenzyl alcohol serves as a valuable building block in organic synthesis. For instance, it acts as a precursor in the synthesis of complex molecules like taxanes []. Researchers have utilized 2,4-dimethoxybenzyl alcohol to construct the aromatic C-ring of taxane molecules, demonstrating its utility in synthesizing natural products with potential medicinal applications.
Q2: Can 2,4-dimethoxybenzyl alcohol be used as a building block in material science?
A: Yes, 2,4-dimethoxybenzyl alcohol plays a role in the synthesis of advanced materials like bismuth vanadate photocatalysts []. In a novel approach, researchers employed a nonaqueous microwave-assisted method, utilizing 2,4-dimethoxybenzyl alcohol along with other alkoxides, to produce highly active bismuth vanadate nanoparticles. These nanoparticles exhibited promising photocatalytic activity in the degradation of organic pollutants under visible light irradiation.
Q3: How does the laccase-mediator system interact with 2,4-dimethoxybenzyl alcohol?
A: The laccase-mediator system (LMS) effectively oxidizes 2,4-dimethoxybenzyl alcohol to its corresponding aldehyde, 2,4-dimethoxybenzaldehyde []. This reaction is facilitated by mediators like 2,2′-azino-bis(3-ethyl-benzothiazoline-6-sulfonic acid) (ABTS) and 1-hydroxybenzotriazole (HOBT). Kinetic studies revealed distinct mechanisms for each mediator, highlighting the importance of mediator choice in optimizing LMS reactions.
Q4: What analytical techniques are typically employed to monitor reactions involving 2,4-dimethoxybenzyl alcohol?
A: Researchers rely on various analytical methods to study reactions involving 2,4-dimethoxybenzyl alcohol. Gas chromatography (GLC) is commonly used to monitor the consumption of 2,4-dimethoxybenzyl alcohol and the formation of 2,4-dimethoxybenzaldehyde during reactions []. Additionally, electrochemical techniques help track oxygen consumption, providing insights into reaction kinetics and mechanisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















